Cephalexin sodium
Overview
Description
Cephalexin sodium is a first-generation cephalosporin antibiotic. It is a semisynthetic derivative of the cephalosporin nucleus (7-aminocephalosporanic acid) and is used to treat a variety of bacterial infections. This compound is effective against both Gram-positive and some Gram-negative bacteria by disrupting the synthesis of the bacterial cell wall .
Preparation Methods
Synthetic Routes and Reaction Conditions: Cephalexin sodium is synthesized through the acylation of 7-aminocephalosporanic acid with D-phenylglycine chloride hydrochloride. The reaction is typically carried out in an aqueous medium with a suitable base to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: In industrial settings, this compound is produced using a similar synthetic route but on a larger scale. The process involves the use of large reactors and stringent quality control measures to ensure the purity and efficacy of the final product. The reaction conditions are optimized to maximize yield and minimize impurities .
Chemical Reactions Analysis
Types of Reactions: Cephalexin sodium undergoes several types of chemical reactions, including:
Hydrolysis: In acidic or basic conditions, this compound can hydrolyze to form its constituent amino acids.
Oxidation: this compound can be oxidized to form sulfoxides and sulfones.
Substitution: The beta-lactam ring of this compound can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Hydrolysis: Hydrochloric acid or sodium hydroxide.
Oxidation: Hydrogen peroxide or other oxidizing agents.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed:
Hydrolysis: Amino acids and other degradation products.
Oxidation: Sulfoxides and sulfones.
Substitution: Various substituted cephalosporins.
Scientific Research Applications
Cephalexin sodium has a wide range of scientific research applications:
Chemistry: Used as a model compound to study the reactivity of beta-lactam antibiotics.
Biology: Employed in studies investigating bacterial resistance mechanisms.
Medicine: Extensively used in clinical trials to evaluate its efficacy against various bacterial infections.
Industry: Utilized in the development of new antibiotic formulations and drug delivery systems
Mechanism of Action
Cephalexin sodium exerts its antibacterial effects by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs) on the bacterial cell wall, preventing the final transpeptidation step of peptidoglycan synthesis. This inhibition leads to the weakening of the cell wall and eventual cell lysis .
Comparison with Similar Compounds
Cefadroxil: Another first-generation cephalosporin with a similar spectrum of activity but a longer half-life.
Cefazolin: A first-generation cephalosporin used primarily for surgical prophylaxis.
Cefalotin: Similar in structure but with different pharmacokinetic properties.
Uniqueness of Cephalexin Sodium: this compound is unique due to its high oral bioavailability and broad spectrum of activity against both Gram-positive and some Gram-negative bacteria. It is also less bound to serum proteins compared to other cephalosporins, which may contribute to its efficacy in treating infections .
Properties
IUPAC Name |
sodium;(6R,7R)-7-[[(2R)-2-amino-2-phenylacetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O4S.Na/c1-8-7-24-15-11(14(21)19(15)12(8)16(22)23)18-13(20)10(17)9-5-3-2-4-6-9;/h2-6,10-11,15H,7,17H2,1H3,(H,18,20)(H,22,23);/q;+1/p-1/t10-,11-,15-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZDYPHVJLWMLJI-CYJZLJNKSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C(C(C2=O)NC(=O)C(C3=CC=CC=C3)N)SC1)C(=O)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)[C@@H](C3=CC=CC=C3)N)SC1)C(=O)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N3NaO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
15686-71-2 (Parent) | |
Record name | Cephalexin sodium salt | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038932400 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID90192221 | |
Record name | Cephalexin sodium salt | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90192221 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
369.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
38932-40-0 | |
Record name | Cephalexin sodium salt | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038932400 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cephalexin sodium salt | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90192221 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Sodium [6R-[6α,7β(R*)]]-7-(aminophenylacetamido)-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.249 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CEPHALEXIN SODIUM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F78YJG0WXK | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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